1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound features a benzene ring substituted with sulfonamide groups and an oxolan derivative, which contributes to its chemical properties and biological activities.
The compound is primarily synthesized through advanced organic chemistry techniques, often involving multi-step reactions that incorporate specific reagents and conditions to achieve the desired structure. While specific patents or publications detailing its synthesis may not be widely available, related compounds and methodologies can provide insights into its production.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. It is further classified as a benzene derivative due to the presence of the benzene ring in its structure. The oxolan moiety indicates its potential utility in medicinal chemistry, particularly in drug development.
The synthesis of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide typically involves several key steps:
The specific reagents used may include sulfuric acid for sulfonation, various coupling agents (like coupling reagents or catalysts), and solvents to facilitate the reaction. Reaction conditions such as temperature and time must be meticulously controlled to optimize yield and purity.
The molecular structure of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide can be represented with the following key features:
The molecular formula can be represented as C₁₃H₁₅N₃O₅S₂, indicating a relatively complex structure with multiple functional groups contributing to its chemical behavior.
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide can participate in various chemical reactions:
Reactions involving this compound may require specific conditions such as controlled pH, temperature, and solvent choice to ensure successful transformations. For example, nucleophilic substitutions might necessitate polar aprotic solvents for enhanced reactivity.
The mechanism of action for 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is likely linked to its interaction with biological targets:
Quantitative data on binding affinities or inhibition constants would require experimental validation through biochemical assays.
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is expected to exhibit:
The compound's reactivity profile includes:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry would provide insights into purity and structural confirmation.
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide holds potential applications in:
Its unique structure may also allow for further derivatization, expanding its applicability in various fields of research.
Oxidative phosphorylation (OXPHOS) is a fundamental metabolic process occurring in the mitochondrial inner membrane, where energy derived from nutrient oxidation is converted into adenosine triphosphate (ATP). While many cancers exhibit glycolytic dominance (the Warburg effect), emerging research identifies subsets with marked OXPHOS dependence. Pancreatic ductal adenocarcinoma, acute myeloid leukemia (AML), and certain subtypes of breast cancer and lymphoma demonstrate heightened reliance on mitochondrial respiration for ATP production, biomass synthesis, and redox homeostasis [4] [7]. This metabolic vulnerability arises from genetic alterations (e.g., RB1 or SMARCA4 mutations), the metabolic phenotype of cancer stem cells, or adaptive resistance mechanisms following exposure to kinase inhibitors [3]. Consequently, selective inhibition of OXPHOS complexes—particularly Complex I (NADH:ubiquinone oxidoreductase)—disrupts energy metabolism, triggers reactive oxygen species (ROS) accumulation, and induces tumor cell death, while sparing normal cells with metabolic flexibility. Targeting OXPHOS thus represents a precision oncology strategy for malignancies exhibiting mitochondrial addiction [4] [10].
The therapeutic targeting of mitochondrial Complex I has evolved through distinct generations:
Table 1: Evolution of Key Complex I Inhibitors in Oncology
Generation | Representative Compound | Complex I IC₅₀ | Key Advantages | Limitations |
---|---|---|---|---|
First | Metformin | ~0.8 mM | Established safety profile | Very low potency; high doses required |
First | Phenformin | ~3.8 μM | Improved potency vs metformin | Lactic acidosis risk; withdrawn |
Second | IACS-010759 | ~1.4 nM | Nanomolar potency; strong preclinical efficacy | Narrow therapeutic window in early trials |
Second | BAY 87-2243 | ~10 nM | Induces mitophagy/necroptosis | Trial halted due to adverse events |
Third | DX3-235 (65) | ~0.1-0.3 μM | Novel scaffold; optimized PK/PD; in vivo efficacy | Under investigation |
Table 2: Structural Characteristics of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide
Property | Value/Description |
---|---|
Systematic Name | 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide |
Synonyms | N1-[(3S)-tetrahydro-2-oxo-3-furanyl]-1,4-benzenedisulfonamide |
CAS Number | 1258701-14-2 |
Molecular Formula | C₁₀H₁₂N₂O₆S₂ |
Molecular Weight | 320.34 g/mol |
Key Structural Features | • Benzene-1,4-disulfonamide core |
• (3S)-Tetrahydrofuran-2-one (oxolan-2-one) ring linked via sulfonamide | |
• Chiral center at C3 of tetrahydrofuranone (S-configuration) |
The discovery of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide and related derivatives originated from innovative phenotypic screening leveraging cancer cell metabolic plasticity. The "Glu/Gal Assay" exploits the differential reliance of cells on glycolysis versus OXPHOS:
Table 3: Key Structure-Activity Relationship (SAR) Findings During Lead Optimization
Compound | Modification | MIA PaCa-2 IC₅₀ (μM) (Gal Medium) | Key Observation |
---|---|---|---|
2 (R) | Reference (R-enantiomer) | 0.31 | High potency; stereospecificity confirmed |
3 (S) | S-enantiomer | 9.47 | >30-fold loss of potency vs R-enantiomer |
9 | cis-hydroxy addition | 1.3 | Moderate potency retained |
11 | Bridged structure | 1.0 | Moderate potency retained |
12 | Sulfonamide → Sulfone | >21.5 | Complete loss of activity |
14 | Core ring size/position change | >30 | Complete loss of activity |
This screening-to-optimization pipeline culminated in DX3-235 (65), a nanomolar inhibitor demonstrating significant in vivo efficacy against pancreatic tumors, validating the benzene-1,4-disulfonamide scaffold as a promising chemotype for next-generation OXPHOS-targeted cancer therapy [2] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1